2-Methylanthracen-1-ol
Description
2-Methylanthracen-1-ol (CAS: [hypothetical]) is a polycyclic aromatic alcohol derived from anthracene, featuring a hydroxyl group at the 1-position and a methyl substituent at the 2-position. Its conjugated π-system and functional groups make it a candidate for studying photophysical properties, catalytic applications, or as a precursor in synthesizing complex organic molecules.
Properties
CAS No. |
100441-36-9 |
|---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-methylanthracen-1-ol |
InChI |
InChI=1S/C15H12O/c1-10-6-7-13-8-11-4-2-3-5-12(11)9-14(13)15(10)16/h2-9,16H,1H3 |
InChI Key |
CVWGDFBZFPRHRJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC3=CC=CC=C3C=C2C=C1)O |
Canonical SMILES |
CC1=C(C2=CC3=CC=CC=C3C=C2C=C1)O |
Other CAS No. |
100441-36-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Methyl-Substituted Aromatic Alcohols
Key structural analogues include 1-Methylanthracen-2-ol (positional isomer) and 9-Methylphenanthren-1-ol (fused-ring isomer). These compounds share similar aromatic frameworks but differ in substituent positions, impacting their physicochemical and toxicological profiles.
Key Findings :
- LogP Differences: Minor variations in hydrophobicity (LogP) suggest that positional isomerism marginally affects solubility and bioavailability.
Functional Analogues: Aliphatic Alcohols
Aliphatic alcohols like Butan-1-ol and 2-Methylpropan-1-ol (isobutanol) are compared for shared hydroxyl functionality and toxicological endpoints.
| Property | This compound | Butan-1-ol | 2-Methylpropan-1-ol |
|---|---|---|---|
| Vapor Pressure (kPa) | Negligible | 0.7 | 0.5 |
| Water Solubility (g/L) | 0.02 (estimated) | 73 | 85 |
| NOAEC* (mg/m³) | Not established | 150 | 200 |
*NOAEC: No Observed Adverse Effect Concentration
Key Findings :
- Volatility : Unlike volatile aliphatic alcohols, this compound’s low vapor pressure limits airborne exposure risks but increases persistence in environmental matrices .
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